molecular formula C22H38O5 B033685 Misoprostol CAS No. 103601-27-0

Misoprostol

Cat. No. B033685
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-URPKTTJQSA-N
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Description

Misoprostol is a synthetic prostaglandin E1 analog. It is used to decrease the chance of having stomach ulcers in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs) including aspirin . This medicine works by helping the stomach protect itself against acid damage, and decreases the amount of acid produced by the stomach .


Synthesis Analysis

Misoprostol is a synthetic PGE 1 analogue that is used for induction of labour . Current guidelines support the use of doses that do not exceed 25 mcg in order to limit maternal and neonatal adverse outcomes .


Molecular Structure Analysis

Misoprostol has a chemical formula of C22H38O5 and a molecular weight of 382.534 .


Chemical Reactions Analysis

Misoprostol is chemically unstable at room temperature, as is PGE1. This problem has been solved by pharmaceutical formulation studies which led to a stable and solid dosage form .


Physical And Chemical Properties Analysis

Misoprostol is a synthetic prostaglandin E1 analogue. It was developed for the prevention and treatment of peptic ulcers because of its gastric acid anti-secretory properties and its various mucosal protective properties .

Scientific Research Applications

1. Postpartum Hemorrhage Prevention

Misoprostol has been studied for its effectiveness in preventing postpartum hemorrhage (PPH). A study in rural India, where many births occur at home, found that oral Misoprostol administered by minimally trained midwives could be an effective uterotonic agent for preventing PPH (Kodkany et al., 2004). Another study emphasizes the importance of strengthening clinical treatment factors in the therapeutic effect of Misoprostol for the prevention and control of PPH in pregnant women (W. Shu-ying, 2013).

2. Induction of Labor

Misoprostol is used in obstetrics for the induction of labor. It's a prostaglandin E1 analog widely used in the United States for cervical ripening and labor induction, although its use for these indications is not approved by the US Food and Drug Administration (Wing, 1999). The drug has been employed in various methods of induction of labor, as reported by several research groups globally (El Refaey & Jauniaux, 1997).

3. Management of Miscarriage and Medical Abortion

Misoprostol is also used in gynecologic practice for elective medical abortion, cervical ripening before surgical abortion, evacuation of the uterus in cases of embryonic or fetal death, and management of miscarriage (Goldberg, Greenberg, & Darney, 2001).

4. Gastrointestinal Applications

Originally developed for the treatment of peptic ulcer disease, Misoprostol exerts potent gastric antisecretory effects and mucosal protective actions on the gastric and duodenal mucosa. It is effective in healing and preventing NSAID-induced gastropathy (Collins, 1990). Its role in preventing gastric ulcer with NSAID use is also notable (Graham, Agrawal, & Roth, 1988).

5. Treatment of Chronic Refractory Constipation

Misoprostol has been evaluated in the long-term management of patients with chronic refractory constipation, showing effectiveness in stimulating intestinal transit (Roarty, Weber, Soykan, & McCallum, 1997).

Safety And Hazards

Misoprostol can cause birth defects, premature birth, uterine rupture, miscarriage, or incomplete miscarriage and dangerous uterine bleeding . It should not be used during pregnancy and if you are able to become pregnant, you will need to have a negative pregnancy test before starting this treatment .

Future Directions

Misoprostol is being used in different ways to end a pregnancy. It’s safe, effective, and legal to use in states where abortion is legal. It works 85-95% of the time and can be used up to 11 weeks from the first day of your last period . It is also being used in combination with mifepristone for first trimester abortions .

properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-URPKTTJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020897
Record name Misoprostol
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Misoprostol
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Solubility

1.6mg/mL, Water-soluble, 1.64e-02 g/L
Record name Misoprostol
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Record name Misoprostol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion. Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells. Misoprostol binds to smooth muscle cells in the uterine lining to increase the strength and frequency of contractions as well as degrade collagen and reduce cervical tone., Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate., Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.
Record name Misoprostol
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Product Name

Misoprostol

Color/Form

Light yellow oil, Viscous liquid

CAS RN

59122-46-2
Record name Misoprostol
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Record name Misoprostol [USAN:USP:INN:BAN:JAN]
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Record name MISOPROSTOL
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Record name MISOPROSTOL
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Record name Misoprostol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261-263
Record name Misoprostol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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